3-Methylindolin-6-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151981-13-4 |
|---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
XDIBEQBIUTWONB-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C=CC(=C2)N |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)N |
Synonyms |
1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |
Origin of Product |
United States |
Spectroscopic and Advanced Characterization Methodologies in Indoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR Spectroscopy
In the ¹H NMR spectrum of 3-Methylindolin-6-amine, distinct signals are expected for the protons of the methyl group, the indoline (B122111) ring, and the amine group. The protons on the aromatic ring are anticipated to appear in the downfield region (typically δ 6.0-7.5 ppm) due to the deshielding effect of the aromatic current. The protons of the heterocyclic ring and the methyl group will likely resonate in the upfield region. The amine protons can exhibit a broad signal, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound are expected to resonate in the δ 110-150 ppm range. The carbons of the saturated heterocyclic ring and the methyl group will appear at higher field strengths.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 3.0 - 3.5 | 45 - 55 |
| C3-H | 3.5 - 4.0 | 35 - 45 |
| C3-CH₃ | 1.2 - 1.5 | 15 - 25 |
| C4-H | 6.5 - 7.0 | 110 - 120 |
| C5-H | 6.0 - 6.5 | 115 - 125 |
| C7-H | 6.8 - 7.2 | 120 - 130 |
| N1-H | 3.0 - 5.0 | - |
| C6-NH₂ | 3.0 - 5.0 | - |
| C6 | - | 135 - 145 |
| C7a | - | 140 - 150 |
| C3a | - | 125 - 135 |
Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.
For this compound (C₉H₁₂N₂), the expected exact molecular weight is approximately 148.1000 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 148 would be anticipated. The fragmentation pattern of aliphatic amines is often characterized by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The loss of the largest alkyl group is typically favored. whitman.edu
Predicted Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Significance |
| 148 | [C₉H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 133 | [M - CH₃]⁺ | Loss of a methyl group |
| 118 | [M - NH₂]⁺ | Loss of an amino group |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Note: The fragmentation pattern is a prediction and may differ in experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amine in the indoline ring, as well as C-H and C-N bonds.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium (two bands) |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium (one band) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium to Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Strong |
| C-N Stretch | 1250 - 1335 | Medium |
X-ray Crystallography for Solid-State Structural Analysis
As of the current literature survey, no publically available X-ray crystallographic data for this compound has been found. The determination of its solid-state structure would require the growth of a suitable single crystal and subsequent X-ray diffraction analysis. Such a study would provide invaluable information on its molecular geometry and intermolecular interactions in the solid state.
Computational Chemistry in the Investigation of 3 Methylindolin 6 Amine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, yielding crucial information about molecular orbitals and energy levels.
A primary focus of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap often suggests higher reactivity. researchgate.net For substituted indolines and indoles, these calculations can reveal how different functional groups influence the electronic properties of the heterocyclic system. rsc.orgscispace.com
For instance, in related indoline (B122111) structures, the HOMO is typically delocalized over the aromatic ring and the nitrogen atom, while the LUMO is distributed across the aromatic system. researchgate.net The introduction of an amine group at the 6-position and a methyl group at the 3-position on the indoline scaffold would be expected to modulate these energy levels. The electron-donating amine group would likely raise the HOMO energy, making the molecule a better electron donor, while the effect of the methyl group would also contribute to this trend.
Calculations on similar indole (B1671886) derivatives show that electron-donating substituents lead to a different spin density distribution in the corresponding radical cations compared to electron-withdrawing ones, which can explain differences in their subsequent oxidation and coupling reactions. rsc.org Quantum chemical methods can precisely quantify these electronic effects, providing a basis for understanding the molecule's behavior in various chemical environments.
Table 1: Illustrative Electronic Properties of Indoline Scaffolds from Quantum Calculations Note: The following data is derived from studies on various substituted indoline and indole derivatives and serves to illustrate typical values. Specific calculations for 3-Methylindolin-6-amine are required for precise data.
| Parameter | Description | Typical Calculated Value Range | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to ionization potential and electron-donating ability. scispace.com | -5.1 to -5.8 eV scispace.com | Indicates susceptibility to electrophilic attack and oxidation. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron affinity and electron-accepting ability. researchgate.net | -0.8 to -1.5 eV | Indicates reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. researchgate.net | 3.5 to 4.9 eV researchgate.netresearchgate.net | Correlates with chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Dipole Moment (µ) | Measure of the net molecular polarity. | 2.0 to 5.0 D | Influences solubility, intermolecular interactions, and interaction with external electric fields. |
| Vertical Detachment Energy (VDE) | Energy required to remove an electron from the anion without changing the geometry. scispace.com | 2.4 to 3.2 eV scispace.com | Provides information on the electronic structure of the corresponding anion. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. rsc.org It offers a favorable balance between accuracy and computational cost, making it an invaluable tool for investigating complex reaction mechanisms, determining the geometries of transition states, and calculating the energetics of reaction pathways. tandfonline.comrsc.org
For a molecule like this compound, DFT studies can elucidate the mechanisms of various organic transformations. For example, the amine group at the 6-position can undergo reactions typical of aromatic amines, while the nitrogen within the indoline ring and the stereocenter at the C3 position present other potential sites of reactivity. DFT calculations can model reactions such as electrophilic aromatic substitution, N-alkylation, or oxidation.
Mechanistic studies on related indole systems have successfully used DFT to understand enantioselectivity in Friedel-Crafts reactions, acs.org map the energy profiles of palladium-catalyzed cyclizations, tandfonline.com and clarify the pathways of C-H functionalization. acs.org These studies typically involve:
Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate that connects reactants to products. The geometry of the TS provides insight into the bond-forming and bond-breaking processes.
These energetic data are crucial for predicting reaction feasibility and selectivity. For instance, by comparing the activation energies of competing pathways, one can predict which product is likely to form (kinetic control) or by comparing the energies of the final products, which is more stable (thermodynamic control).
Table 2: Representative Energetic Data from DFT Studies of Reactions Involving Indole Derivatives Note: This table presents typical energy values from DFT calculations on various reactions involving the indole scaffold to illustrate the outputs of such studies. The data is not specific to this compound.
| Reaction Type | System Studied | Computational Method | Key Energetic Finding (kcal/mol) | Reference |
| Friedel-Crafts Reaction | Indole + N-Acylimine | DFT | Calculation of competing transition states to rationalize enantioselectivity. | acs.org |
| C-H Functionalization | Indole + Carbene | DFT | Activation barrier for nucleophilic attack of indole on carbene found to be ~6.0 kcal/mol. acs.org | acs.org |
| [3+2] Cycloaddition | Indole-diynes | DFT | Gibbs free energies calculated to map the reaction mechanism for spiroannulation. | researchgate.net |
| Solvent-Free Aldehyde Reaction | Indole + 4-Nitrobenzaldehyde | DFT | Final product found to be 54.8 kJ/mol (13.1 kcal/mol) lower in energy than reactants. rsc.org | rsc.org |
Molecular Modeling and Dynamics Simulations in Indoline Chemistry
While quantum chemical calculations provide detailed electronic information, molecular modeling and, specifically, molecular dynamics (MD) simulations, offer insights into the physical movements and interactions of atoms and molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, solvent effects, and binding events in a dynamic environment. researchgate.net
In the context of indoline chemistry, MD simulations are particularly useful for studying how derivatives interact with biological macromolecules, such as proteins or nucleic acids. tandfonline.comdergipark.org.tr For this compound, MD simulations could be used to:
Explore Conformational Landscapes: The five-membered ring of the indoline scaffold is not planar and can adopt various "envelope" or "twist" conformations. MD can explore the relative energies of these conformers and the barriers between them.
Analyze Ligand-Receptor Binding: If this compound is investigated as a potential ligand for a biological target, MD simulations can assess the stability of the docked pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. espublisher.commdpi.com
Simulate Behavior in Solution: MD can model how the molecule interacts with solvent molecules, providing information about its solvation shell and how the solvent might influence its conformation and reactivity.
A typical MD simulation workflow involves placing the molecule in a simulated box of solvent (e.g., water), heating the system to a desired temperature, and then running the simulation for a set period (from nanoseconds to microseconds) to collect trajectory data for analysis. dergipark.org.tr
Table 3: Key Parameters and Outputs of a Typical Molecular Dynamics Simulation for an Indoline Derivative Note: This table outlines the general setup and results of an MD simulation, applicable to the study of molecules like this compound in a biological context.
| Parameter/Output | Description | Example Application |
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system (e.g., OPLS, AMBER). | Defines the physics governing atomic interactions during the simulation. tandfonline.com |
| Simulation Time | The duration of the simulation, typically in nanoseconds (ns). | A 50-100 ns simulation can often establish the stability of a ligand in a protein binding site. dergipark.org.tr |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Used to assess the stability of the molecule's conformation or its binding pose in a receptor. dergipark.org.tr |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule or protein. dergipark.org.tr |
| Interaction Energy | The calculated energy of non-bonded interactions (e.g., electrostatic, van der Waals) between the molecule and its environment. | Quantifies the strength of binding to a receptor or interactions with solvent. espublisher.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over the course of the simulation. | Identifies key stabilizing interactions in a ligand-receptor complex. researchgate.net |
Prediction of Reactivity and Selectivity in Organic Transformations
A major goal of computational chemistry is to predict how a molecule will behave in a chemical reaction, including its reactivity (how fast it reacts) and its selectivity (which site reacts and in what orientation). This predictive power arises from integrating the insights gained from electronic structure calculations and mechanistic studies.
For this compound, computational methods can predict its reactivity in several ways:
Frontier Molecular Orbital (FMO) Theory: The locations of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. An electrophile is expected to attack the position on the molecule where the HOMO is largest, while a nucleophile will attack where the LUMO is most prominent. researchgate.net
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are excellent predictors for electrostatic interactions and sites of nucleophilic or electrophilic attack.
Distortion/Interaction Model: For certain reactions, like additions to arynes (highly reactive intermediates derived from aromatic rings), selectivity can be predicted by calculating the energy required to distort the aryne into the geometry of the transition state. The path with the lower distortion energy is favored. This model has been successfully applied to predict the regioselectivity of nucleophilic additions to indolynes. nih.govresearchgate.net
Steric Hindrance: Computational models can quantify the steric bulk around different reactive sites. This is crucial for predicting selectivity, as less-hindered sites are often more accessible to reagents.
By combining these analyses, a comprehensive picture of the reactivity of this compound can be constructed, guiding the design of synthetic routes to new derivatives or predicting its metabolic fate. For example, computational studies on related indoles have been used to design ligands that can direct catalysts to a specific position, achieving high selectivity in C-H borylation reactions. acs.org
Table 4: Linking Computational Descriptors to Predicted Reactivity for an Aromatic Amine Note: This table provides a general framework for how computational data is used to predict chemical behavior, applicable to the this compound structure.
| Computational Descriptor | Physical Meaning | Predicted Chemical Behavior |
| High HOMO Density at a Carbon Atom | Site of highest electron availability. researchgate.net | Preferred site for electrophilic attack. |
| Low LUMO Density at a Carbon Atom | Site most capable of accepting electron density. researchgate.net | Preferred site for nucleophilic attack. |
| Negative Electrostatic Potential | Region of high electron density (electron-rich). | Attracts electrophiles and protons; acts as a hydrogen bond acceptor. |
| Positive Electrostatic Potential | Region of low electron density (electron-poor). | Attracts nucleophiles; acts as a hydrogen bond donor (e.g., amine N-H). |
| Low Calculated Bond Dissociation Energy | Weakest chemical bond in the molecule. | Likely site for initiation of radical reactions. |
| Low Activation Energy (ΔG‡) for a Pathway | Kinetically favored reaction pathway. acs.org | Predicts the major product under kinetic control. |
Research Applications of 3 Methylindolin 6 Amine and Its Derivatives
Role as Key Synthetic Intermediates in Complex Molecule Synthesis
The indoline (B122111) framework, of which 3-Methylindolin-6-amine is a substituted example, is a prevalent structural motif in a wide array of natural products and pharmaceutical agents. nih.gov Derivatives of this core structure are integral to the synthesis of compounds with significant biological activity, including anticancer and analgesic properties. nih.gov The development of efficient synthetic routes to functionalized indolines and indoles is a key area of research. Copper-catalyzed three-component coupling reactions, for instance, provide a direct pathway to 3-aminoindoline derivatives from N-protected 2-aminobenzaldehydes, secondary amines, and terminal acetylenes. nih.gov This methodology highlights the role of amino-indoline precursors in constructing more complex molecular architectures.
Furthermore, the indole (B1671886) scaffold, closely related to indoline, is a cornerstone in the synthesis of numerous alkaloids. rsc.org Synthetic strategies such as the Fischer indole synthesis are employed to construct the core ring system, which can then be further elaborated. rsc.org For example, the total synthesis of the alkaloid (−)-goniomitine involves the construction of a dihydropyrido[1,2-a]indolone intermediate, showcasing the importance of indole-based precursors in accessing complex natural products. rsc.org Similarly, the synthesis of oxindole derivatives bearing various heterocyclic moieties has been achieved through indium (III)-catalyzed reactions, demonstrating the utility of the indolin-2-one core as a starting point for generating molecular diversity. nih.gov
Application in Heterocyclic Scaffold Construction and Derivatization
The amine functionality and the heterocyclic nature of this compound and its analogs make them valuable precursors for the construction and derivatization of other heterocyclic systems. Propargylic amines, which are α-aminoalkynes, serve as fundamental building blocks for nitrogen-containing heterocycles through sequential reactions with carbonyls. mdpi.com Gold-catalyzed reactions of propargylamine with ketones and aldehydes, for example, lead to the formation of pyridines through a cascade of amination, cyclization, and aromatization. mdpi.com
The synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines), a valuable scaffold in medicinal chemistry, can be achieved from 3-amino-4-methylpyridines through a formal electrophilic [4+1]-cyclization reaction with reagents like trifluoroacetic anhydride (TFAA). rsc.orgresearchgate.net This process underscores how aminopyridine derivatives, which share a functional relationship with aminoindolines, can be used to build fused heterocyclic systems. rsc.orgresearchgate.net The reaction of amine derivatives with various anhydrides is a common strategy for creating larger heterocyclic rings, such as 1,3-oxazepines. researchgate.net These syntheses often proceed through an intermediate Schiff base, which then undergoes a cycloaddition reaction. researchgate.net The isoindoline core, an isomer of indoline, is another important heterocycle found in ten commercial drugs for a range of indications. mdpi.com Its synthesis often starts from phthalic anhydride derivatives, which are condensed with amines and subsequently reduced to form the isoindoline ring. mdpi.com
Advanced Functionalization Strategies for Materials Science
The incorporation of amine groups, such as the one present in this compound, onto the surface or within the pores of materials is a key strategy for developing advanced functional materials. This functionalization imparts specific chemical and physical properties, enabling applications in gas separation, environmental remediation, and nanotechnology.
Metal-Organic Frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. Introducing amine functionalities into MOFs enhances their properties for specific applications, particularly CO₂ capture and catalysis. rsc.orgrsc.org The basic amine groups exhibit a strong affinity for acidic CO₂ molecules, leading to high sorption capacity at low pressures. rsc.orgresearchgate.net
Amine functionalization can be achieved through several methods:
In situ synthesis: Using organic linkers that already contain amine groups, such as 2-amino-1,4-benzenedicarboxylate (NH₂-BDC). mdpi.com
Post-synthetic modification: Modifying the organic linkers of an existing MOF to introduce amine groups. mdpi.com
Physical impregnation: Loading polyamines into the pores of a pre-synthesized MOF. rsc.org
The presence of amine groups can also create active sites for catalysis. researchgate.net For instance, an anionic Zn(II)-framework with pendant amine groups has been shown to be an effective heterogeneous catalyst for the chemical fixation of CO₂ with epoxides and for multicomponent Biginelli reactions. acs.org
| MOF Derivative | Functionalization Method | Key Application | Citation |
| NH₂-UiO-66 | In situ synthesis with amino-functionalized linkers | Enhanced chemical and thermal stability, gas adsorption | mdpi.com |
| Amine-functionalized MOF membranes | In situ synthesis, post-modification | CO₂ separation from H₂, CH₄, and N₂ | rsc.org |
| Anionic Zn(II)-framework | In situ synthesis with amine-containing ligands | Heterogeneous catalysis (CO₂ fixation, Biginelli reaction) | acs.org |
Porous Organic Polymers (POPs) are another class of porous materials built from organic monomers linked by covalent bonds. rsc.org Similar to MOFs, amine functionalization enhances the performance of POPs, especially for CO₂ capture. rsc.orgosti.gov The introduction of amine groups improves CO₂ uptake and selectivity over other gases like N₂, and can maintain performance even under humid conditions typical of post-combustion flue gas. rsc.orgosti.gov
Methods for functionalizing POPs with amines include direct synthesis with amine-containing monomers, post-synthetic grafting of amines onto the polymer framework, and physical impregnation of amines into the pores. rsc.org These modifications facilitate the chemisorption of CO₂, leading to significantly enhanced interaction between the sorbent and CO₂ molecules. Beyond gas capture, amino-functionalized POPs have shown promise in environmental applications, such as the removal of heavy metal ions like Hg²⁺ from water. researchgate.netacs.org
| POP Type | Amine Functionalization Strategy | Application | Citation |
| General POPs | Direct synthesis, grafting, impregnation | Enhanced CO₂ uptake and selectivity | rsc.orgosti.gov |
| Porphyrin-based POPs | Post-synthetic modification with melamine | CO₂ capture, Hg²⁺ removal | researchgate.netacs.org |
Modifying surfaces with amine groups is a crucial technique in nanotechnology for applications ranging from water purification to biomedical sensing. The amine groups provide reactive sites for further modification and can alter the surface properties to enhance performance.
Water Treatment: The chemical grafting of amines onto the surface of inorganic adsorbents is a low-cost and effective strategy for water decontamination. mdpi.comnih.gov Materials like silica, metal oxides, and activated carbon, when functionalized with amines, show a significant potential to remove various contaminants, including heavy metals, dyes, and pharmaceuticals from polluted water. mdpi.comresearchgate.net Amine-functionalized magnetic nanoparticles, in particular, have attracted attention for their ability to efficiently extract trace metals from water, with the added benefit of easy separation using a magnetic field. researchgate.net
Biosensors: In biosensor development, amine-functionalized surfaces provide a platform for the covalent immobilization of biological recognition elements like antibodies or DNA. acs.orgnih.gov For example, an amine-functionalized nanohybrid of molybdenum trioxide and reduced graphene oxide was used to fabricate a biosensor for breast cancer detection. acs.org The amine groups, introduced using (3-aminopropyl) triethoxysilane (APTES), allow for the stable attachment of anti-HER-2 antibodies. acs.org Similarly, amine-functionalized graphene has been used to create electrochemical biosensors for the simultaneous detection of small biomolecules like ascorbic acid, dopamine, and uric acid in human serum. ingentaconnect.com The functionalization allows for the creation of stable and sensitive sensing platforms. nih.gov
| Application | Material/Surface | Amine Functionalization Purpose | Citation |
| Water Treatment | Inorganic adsorbents (silica, metal oxides) | Enhance adsorption of heavy metals, dyes, pollutants | mdpi.comnih.govresearchgate.net |
| Water Treatment | Magnetic Nanoparticles | Improve removal of trace metals | researchgate.net |
| Biosensing | MoO₃@RGO Nanohybrid | Covalent immobilization of antibodies for cancer detection | acs.org |
| Biosensing | Graphene on Glassy Carbon Electrode | Platform for simultaneous detection of biomolecules | ingentaconnect.com |
| Biosensing | Carbon-based surfaces | Attachment of specific receptors via crosslinking chemistry | nih.gov |
Catalytic Applications and Ligand Design in Organic Reactions
The amine group in molecules like this compound can act as a catalytic site or be incorporated into more complex ligand structures for metal-catalyzed reactions. Amine-functionalized materials often exhibit catalytic activity due to the basicity or nucleophilicity of the nitrogen atom.
As mentioned previously, amine-functionalized MOFs can serve as heterogeneous catalysts. rsc.orgresearchgate.net The amine groups within the framework can function as Brønsted basic sites, promoting reactions such as the Biginelli reaction. researchgate.netacs.org This dual functionality, combining porosity for substrate access with active catalytic sites, makes these materials powerful candidates in heterogeneous catalysis. researchgate.net
In asymmetric synthesis, chiral amines and their derivatives are crucial as ligands for transition metal catalysts. Chiral diamines based on scaffolds like 8-amino-5,6,7,8-tetrahydroquinoline have been employed as ligands in rhodium and ruthenium complexes for the asymmetric transfer hydrogenation of imines. mdpi.com These reactions are important for producing chiral amines, which are key intermediates in the synthesis of biologically active alkaloids. mdpi.com The design of the ligand is critical, as its structure dictates the stereochemical outcome of the reaction, and the amine groups play a direct role in coordinating the metal center and controlling the approach of the substrate. mdpi.com The development of efficient copper-catalyzed three-component coupling reactions to produce 3-aminoindolines also highlights the role of the amine as a key functional group in catalytic transformations that build molecular complexity. nih.gov
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Indoline (B122111) Derivatives
The demand for environmentally benign and efficient chemical processes has spurred research into sustainable methods for synthesizing indoline derivatives. jsynthchem.comrsc.orgtandfonline.com Future efforts will likely concentrate on the following areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often solvent-free conditions. tandfonline.comopenmedicinalchemistryjournal.com The application of microwave irradiation, in particular, has been highlighted as a greener approach for the synthesis of various indole (B1671886) derivatives. tandfonline.com
Renewable Starting Materials: The valorization of renewable resources, such as lignin, to produce valuable chemical intermediates for indole synthesis is a promising and underexplored area. rsc.org This approach aligns with the principles of a circular economy by transforming waste or abundant biomass into high-value products.
Catalyst-Free Reactions: The development of reaction protocols that proceed efficiently without the need for a catalyst is highly desirable. openmedicinalchemistryjournal.com The use of promoters and green reaction media like polyethylene (B3416737) glycol (PEG) has shown success in the synthesis of 3-substituted indoles. openmedicinalchemistryjournal.com
Table 1: Comparison of Sustainable Synthetic Methodologies for Indoline Derivatives
| Methodology | Key Features | Examples | References |
|---|---|---|---|
| Green Catalysis | Reusable catalysts, environmentally benign solvents (e.g., water). | Magnetic carbon nitride nanosheets, biochar-derived catalysts. | jsynthchem.comrsc.org |
| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free. | Synthesis of various indole derivatives. | tandfonline.comopenmedicinalchemistryjournal.com |
| Renewable Starting Materials | Utilization of biomass (e.g., lignin) for chemical synthesis. | Synthesis of indoles from lignin-derived platform chemicals. | rsc.org |
| Catalyst-Free Reactions | Use of reaction promoters and green media like PEG. | Synthesis of 3-substituted indoles. | openmedicinalchemistryjournal.com |
Exploration of Underexplored Reactivity Pathways of Functionalized Indolines
While significant progress has been made in the synthesis of indolines, the exploration of their reactivity remains an active area of research. Future investigations will likely focus on uncovering novel reaction pathways to access diverse and complex molecular architectures.
Dearomatization Reactions: The dearomatization of indoles represents a powerful strategy for the construction of structurally complex indoline frameworks. nih.govsci-hub.se Recent developments in photoredox catalysis have enabled the Giese-type dearomatization of indoles to afford 2,3-disubstituted indolines. nih.gov Silver-mediated (4+2) dearomative annulation with N-radicals has also emerged as a method to construct heterocycle-fused indolines. sci-hub.se
Cycloaddition Reactions: Cycloaddition reactions provide an efficient means to build polycyclic fused indoline scaffolds. acs.org The divergence of reaction pathways in Zn(II)-catalyzed cycloadditions of indoles with 1,2-diaza-1,3-dienes, leading to either [3+2] or [4+2] cycloadducts based on substrate substituents, highlights the potential for catalyst-controlled chemoselectivity. acs.org
Hydride Abstraction: Electron-deficient boranes like B(C₆F₅)₃ can mediate hydride abstraction from the α-amino position of N-methylindoline, leading to the formation of iminium hydridoborate salts. cardiff.ac.uk These reactive intermediates can undergo further transformations, opening up avenues for functionalization. cardiff.ac.uk
Indolyne Chemistry: Indolynes, the aryne derivatives of indoles, serve as electrophilic indole surrogates, enabling reactions with nucleophiles to access benzenoid-substituted indoles. nih.gov The regioselectivity of nucleophilic additions to indolynes can be controlled by distortion energies, offering a predictive model for designing selective transformations. nih.gov
Integration of Advanced Computational and Experimental Approaches in Indoline Chemistry
The synergy between computational and experimental methods has become indispensable in modern chemical research. This integrated approach provides deep insights into reaction mechanisms, electronic structures, and molecular properties, guiding the rational design of new reactions and molecules.
Mechanistic Elucidation: Density Functional Theory (DFT) calculations are routinely employed to rationalize observed reactivities and predict reaction outcomes. For instance, DFT studies have been crucial in understanding the mechanisms of cycloaddition reactions of indoles and the regioselectivity of nucleophilic additions to indolynes. acs.orgnih.gov
Spectroscopic Analysis: The combination of experimental spectroscopic techniques, such as UV-photoelectron spectroscopy (UV-PES), with computational methods provides a comprehensive understanding of the electronic structure of indole derivatives. acs.org Theoretical calculations of ionization energies and molecular orbitals complement experimental data, allowing for a detailed assignment of spectral features. acs.orgmdpi.com
Thermochemical Properties: Computational approaches are used to estimate gas-phase enthalpies of formation, bond dissociation enthalpies, and other thermochemical properties of indoline and its derivatives. acs.org These calculated values, when validated by experimental data, provide fundamental thermodynamic information about these molecules. acs.org
Structure-Property Relationships: Quantum Theory of Atoms in Molecules (QTAIM) analysis and Natural Bond Orbital (NBO) analysis are computational tools used to investigate intramolecular and intermolecular interactions, providing insights into the stability and electronic properties of indole derivatives. researchgate.net
Table 2: Application of Computational Methods in Indoline Chemistry
| Computational Method | Application | Key Insights | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic studies, prediction of reactivity and selectivity. | Understanding reaction pathways, rationalizing product formation. | acs.orgnih.gov |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra. | Assignment of electronic transitions. | researchgate.net |
| UV-Photoelectron Spectroscopy (UV-PES) with computations | Analysis of electronic structure. | Determination of ionization energies and molecular orbital character. | acs.orgmdpi.com |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and non-covalent interactions. | Characterization of hydrogen bonds and other stabilizing interactions. | researchgate.net |
Expanding the Scope of Functionalization Strategies for 3-Methylindolin-6-amine
The functionalization of the this compound core is crucial for the development of new derivatives with potentially interesting biological or material properties. Future research will likely focus on developing selective and efficient methods to modify different positions of this molecule.
C-H Functionalization: Direct C(sp³)–H functionalization offers an atom-economical approach to introduce new functional groups. chemrxiv.org Biocatalytic methods using engineered enzymes, such as cytochrome P450 variants, have shown promise for the regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines. chemrxiv.org
N-Arylation: Metal-free N-arylation methods using diaryliodonium salts provide a mild and efficient way to introduce aryl groups onto the nitrogen atom of aliphatic amines. d-nb.info This strategy could be applied to the secondary amine of 3-methylindoline (B1585221).
Amine Functionalization via Photoredox Catalysis: Oxidative photoredox catalysis can be used to generate α-amino radicals from tertiary amines, which can then participate in various bond-forming reactions. nih.gov This approach could potentially be adapted for the functionalization of N-alkylated derivatives of this compound.
Pd-Catalyzed C(sp³)-H Functionalization of Free Amines: Recent advances have enabled the Pd-catalyzed enantioselective C(sp³)-H functionalization of free aliphatic amines using chiral bidentate thioether ligands. nih.gov This methodology could be explored for the selective functionalization of the methyl group or other aliphatic C-H bonds in derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 3-Methylindolin-6-amine?
- Methodological Answer : Synthesis protocols should prioritize regioselectivity and yield optimization. For indoline derivatives, reductive amination or cyclization reactions are common. Evidence from analogous compounds (e.g., 4-Methylisoquinolin-6-amine) suggests using reagents like lithium aluminum hydride (LiAlH4) for reductions or hydrogen peroxide for oxidations under controlled temperatures (e.g., 0–60°C) . Solvent choice (e.g., ethanol, DMF) and catalyst selection (e.g., Pd/C for hydrogenation) must align with the compound’s stability. Monitor reaction progress via TLC or HPLC, and characterize intermediates using H NMR and FTIR.
Q. How can researchers determine the solubility profile of this compound in various solvents?
- Methodological Answer : Employ a synthetic gravimetric method across a temperature gradient (e.g., 298.15–343.55 K) using solvents like methanol, acetone, or ethyl acetate. Correlate experimental solubility data with thermodynamic models such as the modified Apelblat equation () or λh equation () to predict solubility behavior. Validate results with root-mean-square deviations (<5%) .
Q. What experimental approaches are used to assess the thermodynamic properties of this compound?
- Methodological Answer : Calculate dissolution enthalpy () and entropy () via the van’t Hoff equation (). Use differential scanning calorimetry (DSC) to measure melting points and Gibbs free energy changes () to evaluate spontaneity of dissolution .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in different environments?
- Methodological Answer : Apply density functional theory (DFT) to simulate electron distribution and reactive sites (e.g., amine group). Solubility parameters derived from the Apelblat equation (see ) can inform molecular dynamics simulations to study solvent interactions . Pair these with QSAR models to predict biological activity or degradation pathways.
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., UV light, humidity). Use HPLC-UV to monitor degradation products. Stabilize the compound in inert atmospheres or with antioxidants (e.g., BHT) if oxidation is observed. Thermodynamic data (e.g., ) from solubility studies can guide storage temperature selection .
Q. How should researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer : Follow pharmacological guidelines for in vitro assays:
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM, using positive/negative controls.
- Endpoint Metrics : Calculate IC50/EC50 via nonlinear regression (e.g., GraphPad Prism).
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to identify molecular targets .
Q. What methodologies resolve contradictions in spectral data during compound characterization?
- Methodological Answer : Cross-validate H/C NMR, FTIR, and HRMS data with computational predictions (e.g., ACD/Labs or ChemDraw). For ambiguous peaks, employ 2D NMR (e.g., COSY, HSQC) or spiking experiments with authentic standards. Ensure purity (>98%) via HPLC with dual detection (UV and MS) .
Q. What advanced techniques validate the purity of this compound in complex mixtures?
- Methodological Answer : Use hyphenated techniques like LC-MS/MS or GC-TOF for trace impurity profiling. For chiral purity, employ chiral HPLC columns (e.g., Chiralpak IA/IB) or capillary electrophoresis. Quantify residual solvents via headspace GC-FID, referencing ICH Q3C guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
